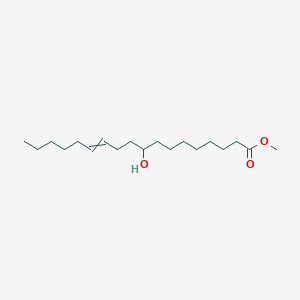
Methyl 9-hydroxyoctadec-12-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-hydroxyoctadec-12-enoate is a fatty acid ester with the molecular formula C19H36O3. It is a derivative of ricinoleic acid and is known for its unique chemical structure, which includes a hydroxyl group and a double bond. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-hydroxyoctadec-12-enoate can be synthesized through several methods. One common approach involves the biocatalytic transesterification of castor oil with methanol in the presence of immobilized lipase preparations . This method aims for an optimum yield and involves evaluating the influence of reaction time, oil to methanol ratio, and water content.
Another synthetic route involves the reaction of methyl isoricinoleate with toluene-p-sulphonyl chloride, which produces a mixture of methyl 9-chlorooctadec-12-enoate and methyl 9-tosyloxyoctadec-12-enoate . These intermediates can then be further treated with sodium azide in N,N-dimethylformamide to yield methyl 9-azidooctadec-9-enoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale biocatalytic processes. The use of immobilized lipase reactors allows for continuous production with high operational stability. The product is then purified using liquid-liquid extraction, achieving high purity levels confirmed by HPLC and GC-MS analysis .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-hydroxyoctadec-12-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with toluene-p-sulphonyl chloride to form methyl 9-chlorooctadec-12-enoate and methyl 9-tosyloxyoctadec-12-enoate . These intermediates can undergo further reactions, such as treatment with sodium azide to form methyl 9-azidooctadec-9-enoate.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include toluene-p-sulphonyl chloride, methane sulphonyl chloride, and sodium azide. Reaction conditions often involve the use of solvents like N,N-dimethylformamide and temperatures ranging from 50°C to 80°C .
Major Products Formed: The major products formed from the reactions of this compound include methyl 9-azidooctadec-9-enoate, methyl 8-(5-hexyl-2-pyrrolin-1-yl)octanoate, and various disubstituted pyrrolidine fatty esters .
Scientific Research Applications
Methyl 9-hydroxyoctadec-12-enoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel fatty acid derivatives. In biology, it is studied for its potential biological activities, including antiviral, antiphlogistic, and antiallergic properties . In medicine, it is explored for its potential therapeutic applications. Additionally, in the industry, it is used in the production of biodegradable polymers and surfactants .
Mechanism of Action
The mechanism of action of methyl 9-hydroxyoctadec-12-enoate involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group and double bond allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but its unique chemical structure suggests it may interact with enzymes and receptors involved in lipid metabolism .
Comparison with Similar Compounds
Methyl 9-hydroxyoctadec-12-enoate can be compared with other similar compounds, such as methyl 12-hydroxy-9(E)-octadecenoate and methyl 3-hydroxyoctadec-9-enoate . These compounds share similar structural features, such as the presence of hydroxyl groups and double bonds. this compound is unique due to its specific position of the hydroxyl group
Properties
CAS No. |
6084-83-9 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 9-hydroxyoctadec-12-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,18,20H,3-6,8,10-17H2,1-2H3 |
InChI Key |
CQVPXNVLTFUYEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC(CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















